

Methodological flaws in the DiaPep277 research program

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Compound of Interest

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Technical Support Center: DiaPep277 Research Program

This technical support center provides guidance and answers frequently asked questions regarding the methodological flaws identified in the **DiaPep277** research program. The information is intended for researchers, scientists, and drug development professionals who may be referencing or continuing work based on the **DiaPep277** studies.

Troubleshooting Guides and FAQs

Q1: What was the intended therapeutic mechanism of **DiaPep277**?

A1: **DiaPep277** is a 24-amino-acid peptide derived from the human 60 kDa heat shock protein (HSP60).[1] It was developed as an immunomodulatory drug to treat type 1 diabetes.[2] The proposed mechanism of action was to suppress the autoimmune T-cell response that leads to the destruction of insulin-producing beta cells in the pancreas.[1][3] By modulating the immune system rather than causing general immunosuppression, it was hoped that **DiaPep277** could preserve endogenous insulin production in newly diagnosed patients.[1][4]

Q2: What were the primary clinical trials investigating **DiaPep277**?

A2: The main clinical trials for **DiaPep277** were the Phase 3 trials known as DIA-AID 1 and DIA-AID 2.[5] These were designed as multinational, randomized, double-blind, placebo-controlled studies to evaluate the safety and efficacy of **DiaPep277** in patients with newly

diagnosed type 1 diabetes.[6] The primary efficacy endpoint was the change from baseline in glucagon-stimulated C-peptide secretion, a measure of pancreatic beta-cell function.[6][7]

Q3: What were the major methodological flaws in the **DiaPep277** research program?

A3: The core methodological flaw was not in the scientific design of the experiments but in deliberate "serious misconduct" during the clinical trials.[8][9] Hyperion Therapeutics, which acquired Andromeda Biotech (the original developer of **DiaPep277**), discovered that Andromeda employees had colluded with a third-party biostatistics firm.[8][10] This collusion involved:

- Improper Un-blinding of Trial Data: The teams inappropriately accessed un-blinded data from the ongoing DIA-AID 1 and DIA-AID 2 trials.[5][8]
- Data Manipulation: The un-blinded data was used to manipulate the analyses to achieve a favorable result for **DiaPep277**. [8][10]
- Selective Patient Exclusion: Patients were selectively excluded from the analysis based on their un-blinded data to bias the outcome and show a statistically significant positive effect of the drug.[5]

Q4: What were the consequences of this misconduct?

A4: The discovery of this misconduct led to several significant consequences:

- Termination of the **DiaPep277** Program: Hyperion Therapeutics terminated the development of **DiaPep277**, stating there was "no viable regulatory path forward".[8][9]
- Retraction of Published Data: The key publication reporting the results of the DIA-AID 1 trial in the journal Diabetes Care was retracted by the authors.[10][11]
- Legal Action: The misconduct led to legal disputes between Hyperion Therapeutics and Clal Biotechnology Industries, the former parent company of Andromeda.[2]

Q5: Is any of the data from the **DiaPep277** trials reliable?

A5: Due to the deliberate data manipulation, the efficacy data from the DIA-AID 1 trial, and potentially the DIA-AID 2 trial, should be considered unreliable.[5] Hyperion did state they would complete the DIA-AID 2 trial to gather data on the natural history of type 1 diabetes, but not for the purpose of seeking regulatory approval for **DiaPep277**. [8] Researchers should exercise extreme caution when referencing any efficacy outcomes from these trials.

Data Presentation

The following tables summarize the reported but now retracted and unreliable efficacy data from the DIA-AID 1 trial. This data is presented for informational purposes to understand what was initially claimed before the misconduct was revealed.

Table 1: Reported Primary Efficacy Endpoint in DIA-AID 1 (Retracted Data)

Analysis Population	Treatment Group	Change in Glucagon-Stimulated C-Peptide AUC from Baseline	Relative Treatment Effect	P-value
Modified Intent-to-Treat (mITT)	DiaPep277	Maintained higher C-peptide secretion	23.4%	0.037
Per-Protocol (PP)	DiaPep277	Maintained higher C-peptide secretion	29.2%	0.011

Data from the retracted publication in Diabetes Care (2014;37:1392–1400).[6][7]

Table 2: Reported Secondary Efficacy Endpoints in DIA-AID 1 (Retracted Data)

Endpoint	Analysis Population	DiaPep277 Group	Placebo Group	P-value
Maintained Target HbA1c ($\leq 7\%$)	mITT	56%	44%	0.03
Maintained Target HbA1c ($\leq 7\%$)	PP	60%	45%	0.0082
Entered Partial Remission	PP	42%	30%	0.035

Data from the retracted publication in Diabetes Care (2014;37:1392–1400).[\[6\]](#)[\[7\]](#)

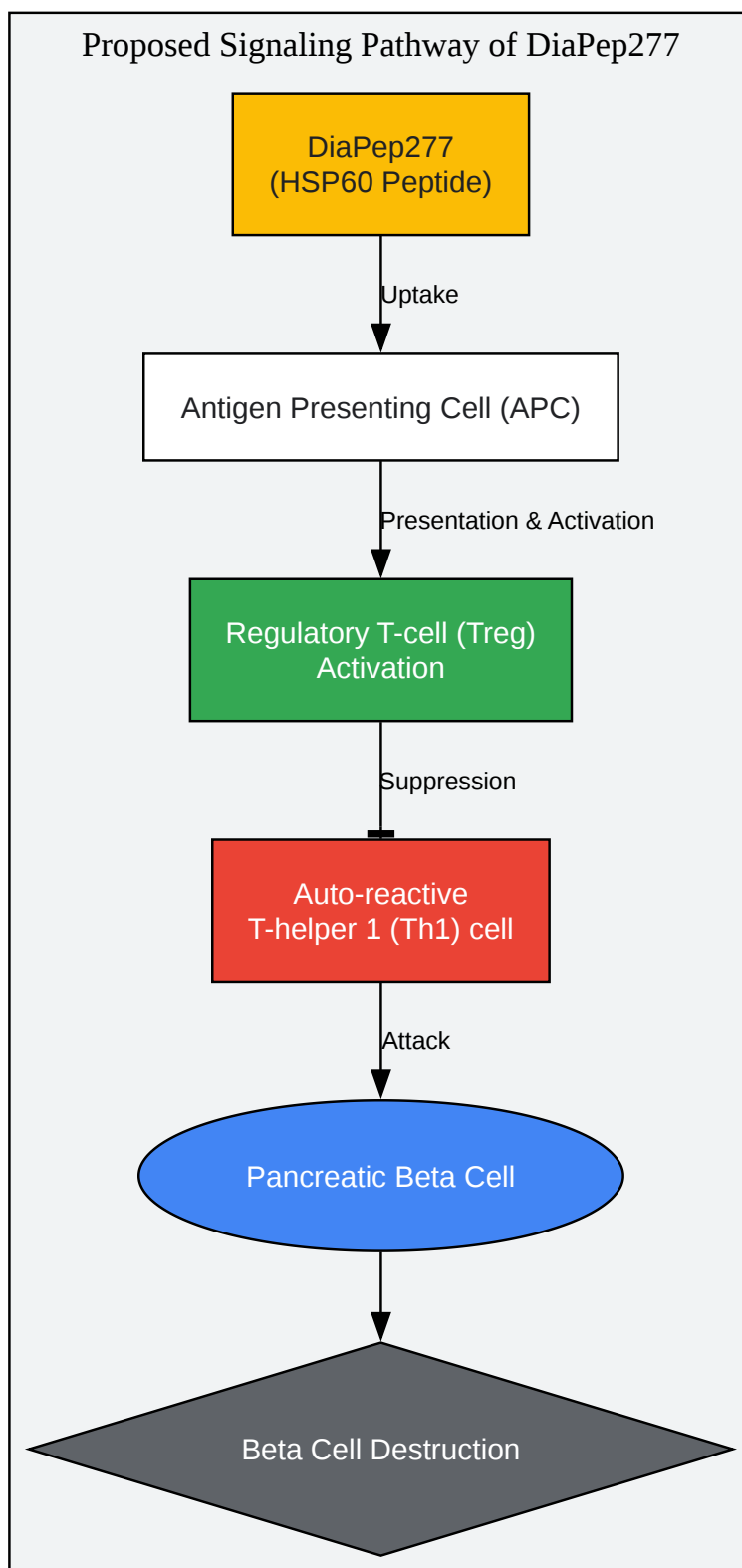
Experimental Protocols

DIA-AID 1 and DIA-AID 2 Clinical Trial Design (Intended Protocol)

- Study Design: Multinational, phase 3, balanced-randomized, double-blind, placebo-controlled, parallel-group clinical study.[\[6\]](#)
- Participants: 457 newly diagnosed type 1 diabetes patients, aged 16-45 years.[\[6\]](#)
- Inclusion Criteria: Diagnosis of type 1 diabetes within 3 months of screening, insulin dependency, fasting C-peptide levels ≥ 0.22 nmol/L, and presence of at least one diabetes-related autoantibody.[\[12\]](#)
- Randomization: Patients were randomized to receive either **DiaPep277** or a placebo.[\[6\]](#)
- Treatment Regimen: Subcutaneous injections of **DiaPep277** (1.0 mg) or placebo quarterly for a duration of 2 years.[\[6\]](#)[\[12\]](#)
- Primary Efficacy Endpoint: The change from baseline in the area under the curve (AUC) of glucagon-stimulated C-peptide secretion at 24 months.[\[6\]](#)[\[12\]](#)

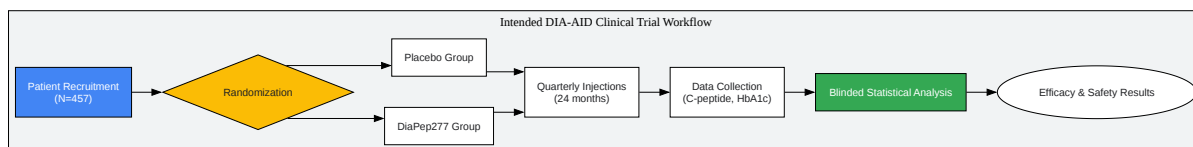
- Secondary Efficacy Endpoints: Change in mixed-meal stimulated C-peptide secretion, change in fasting C-peptide, and achieving a target HbA1c of $\leq 7\%$.[\[6\]](#)[\[7\]](#)

Mandatory Visualizations



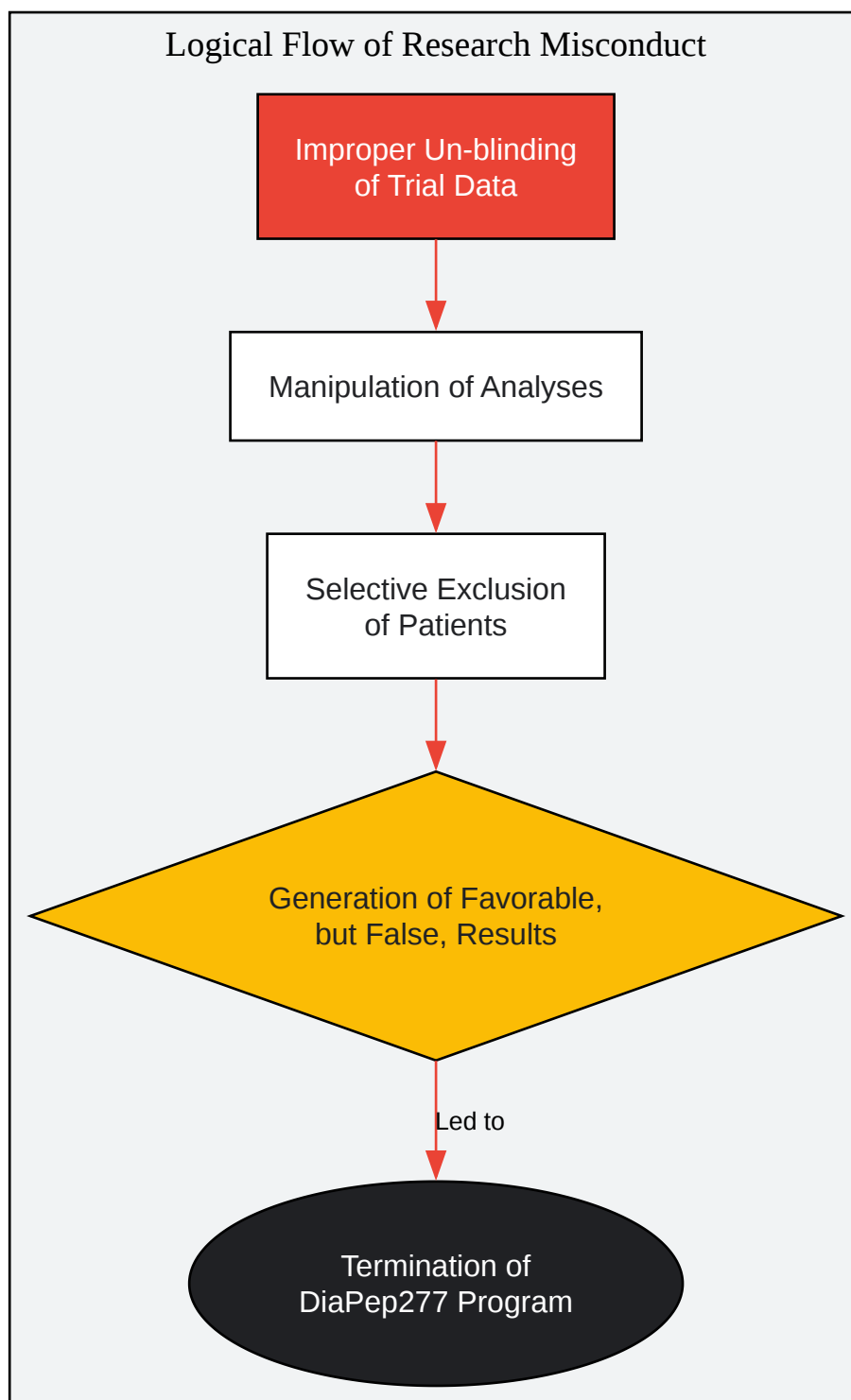
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Caption: Proposed immunomodulatory pathway of **DiaPep277**.



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Caption: Intended workflow of the DIA-AID clinical trials.



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Caption: Logical flow of the methodological misconduct.

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